1,4-Bis(3,7-dimethyloctyl)benzene
Overview
Description
1,4-Bis(3,7-dimethyloctyl)benzene is an organic compound with the molecular formula C26H46 and a molecular weight of 358.64 g/mol . It is characterized by the presence of two 3,7-dimethyloctyl groups attached to a benzene ring at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(3,7-dimethyloctyl)benzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 3,7-dimethyloctyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,7-dimethyloctyl)benzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst or nitrating agents (HNO3/H2SO4) under controlled temperature conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,4-Bis(3,7-dimethyloctyl)benzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-Bis(3,7-dimethyloctyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 3,7-dimethyloctyl groups can influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparison with Similar Compounds
1,4-Bis(3,7-dimethyloctyl)benzene can be compared with other similar compounds such as:
1,4-Bis(3,7-dimethyloctyl)oxybenzene: Similar structure but with ether linkages instead of direct alkyl groups.
1,4-Di-tert-butylbenzene: Contains tert-butyl groups instead of 3,7-dimethyloctyl groups.
1,4-Diethylbenzene: Contains ethyl groups instead of 3,7-dimethyloctyl groups.
The uniqueness of this compound lies in its specific alkyl chain length and branching, which can impart distinct physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
1,4-bis(3,7-dimethyloctyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46/c1-21(2)9-7-11-23(5)13-15-25-17-19-26(20-18-25)16-14-24(6)12-8-10-22(3)4/h17-24H,7-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDSXTPHPOPBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC1=CC=C(C=C1)CCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584519 | |
Record name | 1,4-Bis(3,7-dimethyloctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211809-80-2 | |
Record name | 1,4-Bis(3,7-dimethyloctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(3,7-dimethyloctyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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